1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
Description
1-[4-(1H-Tetrazol-1-yl)benzoyl]piperazine is a piperazine derivative featuring a benzoyl group substituted at the para position with a 1H-tetrazole ring. The compound’s molecular formula is C₁₂H₁₃N₅O, and its hydrochloride salt (CAS: 1170474-58-4) is cataloged as a life science product . The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, enhances metabolic stability and bioavailability in medicinal chemistry due to its strong hydrogen-bonding capacity and resistance to enzymatic degradation .
Properties
Molecular Formula |
C12H14N6O |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
piperazin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C12H14N6O/c19-12(17-7-5-13-6-8-17)10-1-3-11(4-2-10)18-9-14-15-16-18/h1-4,9,13H,5-8H2 |
InChI Key |
ILTDRUPVTKOLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Starting Material: 5-Chloro-2-(1H-tetrazol-1-yl)benzoic Acid
The synthesis often begins with a tetrazole-substituted benzoic acid derivative, such as 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, which serves as the acid component for subsequent coupling reactions.
Conversion to Acid Chloride
The benzoic acid is converted into the corresponding acid chloride using oxalyl chloride in dichloromethane, with a catalytic amount of dimethylformamide to activate the reaction. This step is carried out at ambient temperature under nitrogen atmosphere to avoid moisture interference.
- Reaction conditions:
- Reagents: Oxalyl chloride (1.3 equiv), catalytic DMF
- Solvent: Dichloromethane
- Temperature: Ambient
- Time: 30 minutes to 3 hours
- Outcome: Formation of 5-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride with high yield (~90%).
Amide Coupling with N-Boc Piperazine
The acid chloride intermediate is reacted with N-Boc protected piperazine in dichloromethane at 0 °C to room temperature. The Boc group protects the piperazine nitrogen during coupling, preventing side reactions.
- Reaction conditions:
- Reagents: N-Boc piperazine (1 equiv), trimethylamine (base)
- Solvent: Dichloromethane
- Temperature: 0 °C to ambient
- Time: Overnight
- Outcome: Formation of tert-butyl 4-[5-chloro-2-(1H-tetrazol-1-yl)benzoyl]piperazine-1-carboxylate with ~90% yield.
Boc Deprotection to Yield Target Compound
The Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature. After completion, the reaction mixture is neutralized and extracted to isolate the free amine.
- Reaction conditions:
- Reagents: Trifluoroacetic acid (2 equiv)
- Solvent: Dichloromethane
- Temperature: 0 °C to ambient
- Time: 2 hours
- Outcome: 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is obtained as a brown solid with high purity and yield (~94%).
Purification and Characterization
The product is purified by column chromatography or crystallization. Characterization is performed by:
- IR spectroscopy: Bands at ~1500 cm⁻¹ (N=N), 1385 cm⁻¹ (C=N), 1250 and 990 cm⁻¹ (tetrazole ring), 1030-1140 cm⁻¹ (piperazine ring).
- 1H NMR: Tetrazole proton appears as a singlet near δ 9.0 ppm; aromatic protons between δ 7.4–7.9 ppm; piperazine protons between δ 3.3–4.1 ppm integrating for 8 protons.
- 13C NMR: Tetrazole carbon at δ ~144 ppm; aromatic carbons at δ 126–135 ppm; piperazine carbons at δ 41–47 ppm.
- Mass spectrometry: Molecular ion peak consistent with the expected molecular weight.
Research Findings and Data Summary
| Step | Reagents/Conditions | Yield (%) | Product Description | Key Spectral Features |
|---|---|---|---|---|
| Acid chloride formation | Oxalyl chloride, DMF, DCM, ambient temp | ~90 | 5-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride | IR: Acid chloride peak; NMR not typically recorded |
| Amide coupling with N-Boc piperazine | N-Boc piperazine, trimethylamine, DCM, 0 °C to RT | ~90 | tert-butyl 4-[5-chloro-2-(1H-tetrazol-1-yl)benzoyl]piperazine-1-carboxylate | 1H NMR: Boc tert-butyl singlet at ~1.4 ppm |
| Boc deprotection | TFA, DCM, 0 °C to RT | ~94 | 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine | IR: Tetrazole and piperazine characteristic bands; 1H NMR: tetrazole proton ~9 ppm |
Alternative Synthetic Routes and Related Compounds
While the above method is the most documented and efficient, other synthetic approaches involve:
- Direct coupling of tetrazole-substituted benzoyl chlorides with piperazine under basic conditions without Boc protection, though this may lead to lower selectivity and yield.
- Synthesis of tetrazole rings via cycloaddition of azides to nitriles on benzoyl intermediates before coupling with piperazine.
- Use of substituted piperazines or benzoyl derivatives to modify the compound for biological activity screening.
Chemical Reactions Analysis
Acylation Reactions
The piperazine nitrogen atoms readily undergo acylation with acid chlorides or activated carbonyl compounds. This reaction is foundational for creating structurally diverse derivatives:
Key observation: Reactions proceed efficiently at room temperature with dichloromethane (DCM) as the preferred solvent . Boc-protected intermediates (e.g., compound 4 in ) are often used to direct regioselectivity.
Deprotection Reactions
The Boc-protected precursor of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine undergoes acid-mediated deprotection:
| Deprotection Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid | DCM, 0°C → RT, 2 hrs | Freebase piperazine | 94% | |
| HCl (gaseous) | EtOAc, 0°C, 1 hr | Hydrochloride salt | 89% |
The reaction is monitored by TLC, with product isolation via basification (NaHCO₃) and extraction .
Nucleophilic Substitution
The tetrazole ring participates in electrophilic substitution, while the piperazine NH groups act as nucleophiles:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Methyl iodide | DMF, K₂CO₃, 60°C, 6 hrs | N-methylpiperazine derivative | 75% | |
| Sulfonylation | Methanesulfonyl chloride | DCM, Et₃N, RT, 4 hrs | N-sulfonylated analog | 68% | |
| Arylation | 3,4-Dichlorophenyl bromide | Pd catalysis, 80°C, 12 hrs | Aryl-substituted piperazine | 58% |
Notably, alkylation at the tetrazole N-2 position is sterically hindered, favoring substitutions at the piperazine nitrogens.
Condensation Reactions
The benzoyl carbonyl group facilitates condensation with amines or hydrazines:
| Partner Reagent | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Aminophenol | EDCl/HOBt | DMF, RT, 24 hrs | Hydrazone-linked conjugate | 63% | |
| Hydrazine hydrate | Acetic acid, reflux | Tetrazolo-pyridazine hybrid | 71% |
EDCl/HOBt-mediated couplings show superior efficiency compared to DCC-based methods.
Salt Formation
The compound forms stable salts with mineral and organic acids, enhancing solubility:
| Acid | Conditions | Salt Form | Application | Source |
|---|---|---|---|---|
| HCl | Et₂O, 0°C, 30 min | Hydrochloride | Crystallization aid | |
| Citric acid | MeOH, RT, 2 hrs | Citrate | Pharmaceutical formulations |
Salts are characterized by distinct melting points (e.g., hydrochloride salt: 184–186.5°C ).
Cycloaddition Reactions
The tetrazole moiety participates in [3+2] cycloadditions with alkynes under microwave irradiation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | CuI, MW, 120°C, 1 hr | Triazolo-tetrazole hybrid | 55% |
This reaction expands the compound’s utility in click chemistry applications.
Experimental Considerations
-
Solvent Selection : DCM and DMF are optimal for acylation/alkylation .
-
Catalysts : EDCl/HOBt enhances coupling efficiency over traditional agents.
-
Purification : Column chromatography (SiO₂, CHCl₃:MeOH 9:1) effectively isolates products .
This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling the synthesis of analogs with tailored biological activities.
Scientific Research Applications
1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to interact with metal ions, which can influence the compound’s activity in biological systems .
Comparison with Similar Compounds
Piperazine derivatives are widely explored for diverse biological activities. Below, 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is compared with structurally and functionally related compounds.
Cytotoxic Piperazine-Benzoyl Derivatives
Compounds sharing the 1-(4-substitutedbenzoyl)piperazine scaffold but differing in substituents exhibit varied anticancer profiles:
Key Insights :
- The tetrazole group in the target compound may confer superior metabolic stability compared to halogenated or trifluoromethyl substituents in 5a–g .
- Chlorobenzhydryl derivatives (e.g., 5a) show broad-spectrum cytotoxicity, while tetrazole-containing analogs (e.g., ’s 5g) exhibit selectivity for hormone-sensitive cancers like breast cancer .
Piperazine-Tetrazole Hybrids
Tetrazole-piperazine hybrids are explored for diverse targets:
Key Insights :
- The tetrazole ring’s electronegativity enhances interactions with enzyme active sites or receptors, as seen in ERα binding () .
- Sulfonyl groups (e.g., in ’s compound) may improve solubility but reduce membrane permeability compared to benzoyl-linked tetrazoles .
Piperazine Derivatives with Receptor Affinity
Substituents on piperazine significantly modulate receptor selectivity:
Key Insights :
- Bulky substituents (e.g., phthalimido in ) enhance receptor affinity through steric complementarity, whereas tetrazole-benzoyl groups may favor cytotoxicity over receptor binding .
- Flexibility in the piperazine side chain (e.g., ethyl vs. benzoyl linkages) influences pharmacokinetic properties .
Key Insights :
Biological Activity
1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a synthetic compound notable for its unique structural features, including a piperazine ring and a tetrazole moiety. This compound has garnered attention due to its potential biological activities, especially in the fields of medicinal chemistry and pharmacology. The tetrazole ring is particularly significant as it often enhances the biological activity of compounds by mimicking carboxylic acids, which are common in many bioactive molecules.
Structural Characteristics
The molecular formula of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is , with a molecular weight of approximately 344.37 g/mol. The structural characteristics can be summarized as follows:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine | C₁₄H₁₆N₆O | 344.37 |
The exact biological targets of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine are still under investigation. However, preliminary studies suggest that its mechanism may involve interactions with various receptors and enzymes, enhancing its potential therapeutic effects. The presence of the tetrazole group allows for effective binding to biological targets, which is crucial for its pharmacological activity.
Biological Activities
Research indicates that 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine exhibits several significant biological activities:
Anticancer Properties
Studies have shown that this compound possesses anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that are comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further research in cancer therapy.
Antimicrobial Activity
In addition to anticancer properties, 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine has demonstrated antimicrobial effects against a range of pathogens. This includes both bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on the biological activity of tetrazole-containing compounds similar to 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various tetrazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
- Antimicrobial Testing : Another research effort investigated the antimicrobial properties of tetrazole derivatives. The findings revealed that certain compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; effective against various cancer cell lines |
| Antimicrobial | Inhibitory effects on bacterial and fungal pathogens |
| Potential Therapeutic Use | Ongoing research into applications in drug development and therapeutic interventions |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine and its analogs?
- Answer : The synthesis typically involves coupling reactions between substituted benzoyl chlorides and piperazine derivatives. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce tetrazole moieties (e.g., tetrazol-1-yl groups) via click chemistry, as demonstrated in the synthesis of fluorobenzyl-piperazine triazoles using CuSO₄·5H₂O and sodium ascorbate . Purification often employs column chromatography with silica gel (e.g., ethyl acetate/hexane gradients) and TLC monitoring .
Q. How can researchers characterize the purity and structural integrity of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine derivatives?
- Answer : Standard analytical techniques include:
- NMR spectroscopy for confirming substituent positions and piperazine ring conformation .
- HPLC with fluorescence detection for quantifying trace impurities, as validated for structurally similar piperazine derivatives (e.g., TFMPP and BZP) .
- GC-MS or LC-MS for high-sensitivity analysis of degradation products .
Q. What are the key physicochemical properties influencing the solubility and stability of this compound?
- Answer : The tetrazole group enhances polarity, potentially improving aqueous solubility. Stability is influenced by pH (tetrazole’s acidic proton) and storage conditions. For analogs like 1-acetyl-4-(4-hydroxyphenyl)piperazine, solid-state stability is maintained under inert atmospheres at low temperatures (< -20°C) .
Advanced Research Questions
Q. How do structural modifications to the benzoyl or tetrazole moieties affect biological activity in receptor-binding studies?
- Answer : Substituents on the benzoyl ring (e.g., halogens, methoxy groups) can modulate affinity for serotonin receptors (5-HT1A/1B). For instance, 1-(2-fluorobenzoyl)piperazine derivatives exhibit enhanced 5-HT1A binding (Ki = 0.6 nM) due to fluorine’s electronegativity and steric effects . Tetrazole substitution may mimic carboxylic acids, influencing interactions with metalloproteinases or kinases .
Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
- Answer : Discrepancies may arise from cell line-specific expression of molecular targets (e.g., tyrosine kinases) or compound stability. For example, 1-(4-chlorobenzhydryl)piperazine derivatives showed variable IC₅₀ values (2–50 µM) across liver (HUH7) and breast (MCF7) cancer lines. Time-dependent assays (e.g., 24–72 hr exposure) and metabolite profiling (via LC-MS) are critical to confirm in situ stability .
Q. What computational strategies are recommended for predicting the bioactivity of novel 1-aroylpiperazine derivatives?
- Answer : 3D-QSAR models (e.g., CoMFA) using steric/electrostatic field descriptors can predict stromelysin-1 (MMP-3) inhibition. Ligand docking into MMP-3’s S1-S2’ pocket, combined with inertial alignment of substituents, improves model accuracy (r² = 0.989) . Molecular dynamics simulations further assess binding kinetics under physiological conditions.
Q. How can hydrogen bonding and supramolecular assembly influence crystallization and pharmacokinetics?
- Answer : C–H⋯O and π-π stacking interactions in 1-aroylpiperazines dictate crystal packing (e.g., chains in 1-(2-fluorobenzoyl) derivatives vs. sheets in chlorinated analogs) . These interactions may correlate with solubility and bioavailability, as seen in disordered aroyl rings affecting dissolution rates .
Q. What in vitro/in vivo toxicity assessment protocols are recommended for preclinical evaluation?
- Answer : Prioritize acute toxicity assays (OECD 423) using rodent models, focusing on skin/eye irritation (Category 2 hazards per GHS) . For genotoxicity, conduct Ames tests and micronucleus assays. Note that analogs like 1-phenylpiperazine require metabolic activation studies to rule out hepatotoxicity .
Methodological Notes
- Synthetic Optimization : Replace traditional coupling agents (e.g., HBTU) with microwave-assisted synthesis to reduce reaction times (e.g., 10 min at 50°C) .
- Data Validation : Cross-validate cytotoxicity results using orthogonal assays (e.g., MTT, clonogenic) and replicate experiments across independent labs.
- Ethical Compliance : Adhere to NIH guidelines for handling tetrazole-containing compounds, which may release toxic gases (e.g., NOx) under combustion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
